molecular formula C18H17NO3 B2985636 (3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one CAS No. 866132-93-6

(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one

Cat. No. B2985636
CAS RN: 866132-93-6
M. Wt: 295.338
InChI Key: YEZYSZOHEPGWQO-FYWRMAATSA-N
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Description

“(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one” is an organic compound. It contains an oxolan-2-one (a type of lactone), an ethylidene group, and a phenoxyanilino group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable oxolan-2-one derivative with a 2-phenoxyaniline derivative. The exact conditions and reagents would depend on the specific structures of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxolan-2-one ring, the ethylidene group, and the phenoxyanilino group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the oxolan-2-one ring might be susceptible to hydrolysis or other ring-opening reactions. The ethylidene group could potentially be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial Activity

Metal complexes of this compound have been synthesized and characterized. Specifically, Co(II), Ni(II), Zn(II), and Cu(II) complexes were investigated. The ligand behaves as a dibasic tetradentate ligand with the dioxygen-dinitrogen donor atom system oriented towards the central metal ion. The analytical and spectroscopic data suggest a square planar geometry for Cu(II) and Ni(II) complexes and an octahedral geometry for the Co(II) complex. These complexes were screened for antibacterial activity against Gram-positive and Gram-negative bacteria using the agar well diffusion method .

Antioxidant Properties

The antioxidant activities of the complexes were also explored. They were evaluated based on their scavenging effect on DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. Notably, the copper complex exhibited higher antioxidant activity than the other compounds, with an IC50 value of 2.08 ± 0.47 µM for DPPH and 2.11 ± 1.69 µM for ABTS .

Pharmacology and Toxicology

Detailed studies on the pharmacological effects and toxicity profiles of these complexes are essential. This information informs their safety and efficacy profiles for potential therapeutic applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment .

properties

IUPAC Name

(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(15-11-12-21-18(15)20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZYSZOHEPGWQO-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCOC1=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/CCOC1=O)/NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one

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